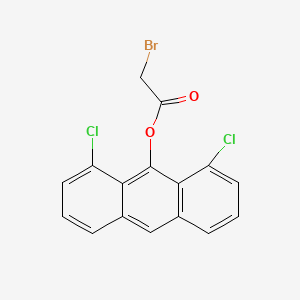
1,8-Dichloroanthracen-9-yl bromoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dichloroanthracen-9-yl bromoacetate is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their applications in various fields such as organic electronics, photochemistry, and medicinal chemistry. The compound is characterized by the presence of two chlorine atoms at positions 1 and 8, and a bromoacetate group at position 9 on the anthracene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dichloroanthracen-9-yl bromoacetate typically involves the following steps:
Starting Material: The synthesis begins with 1,8-dichloroanthracene.
Bromination: The 9-position of 1,8-dichloroanthracene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile).
Esterification: The resulting 9-bromo-1,8-dichloroanthracene is then reacted with bromoacetic acid or its derivatives in the presence of a base such as triethylamine to form this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for bromination and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,8-Dichloroanthracen-9-yl bromoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetate group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The anthracene core can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Cycloaddition Reactions: The anthracene moiety can participate in [4+4] cycloaddition reactions under UV light to form cyclomers.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., triethylamine).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cycloaddition: UV light irradiation in the presence of a suitable solvent.
Major Products
Substitution: Various substituted anthracene derivatives.
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Cycloaddition: Cyclomers of anthracene.
科学研究应用
1,8-Dichloroanthracen-9-yl bromoacetate has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Photochemistry: Employed in studies involving photochemical reactions and photo-switchable materials.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1,8-Dichloroanthracen-9-yl bromoacetate involves its interaction with various molecular targets and pathways:
Photochemical Reactions: The anthracene core can absorb UV light and undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with other molecules.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites and modifying critical residues.
相似化合物的比较
Similar Compounds
1,8-Dichloroanthracene: Lacks the bromoacetate group but shares the dichloroanthracene core.
9-Bromoanthracene: Contains a bromine atom at the 9-position but lacks the dichloro substituents.
Anthracene-9-carboxylic acid: Contains a carboxylic acid group at the 9-position instead of a bromoacetate group.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
属性
CAS 编号 |
378186-40-4 |
|---|---|
分子式 |
C16H9BrCl2O2 |
分子量 |
384.0 g/mol |
IUPAC 名称 |
(1,8-dichloroanthracen-9-yl) 2-bromoacetate |
InChI |
InChI=1S/C16H9BrCl2O2/c17-8-13(20)21-16-14-9(3-1-5-11(14)18)7-10-4-2-6-12(19)15(10)16/h1-7H,8H2 |
InChI 键 |
VYIYCGOQMFGHKR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC3=C(C(=CC=C3)Cl)C(=C2C(=C1)Cl)OC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















